5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of dihydropyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the sulfonyl group: This step often involves the reaction of the pyrazole intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfone derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole
- 3-(4-Methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-furan-2-yl-3,4-dihydropyrazole
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern and the presence of the thiophene ring, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-5-11-18(12-6-15)28(24,25)23-20(16-7-9-17(26-2)10-8-16)14-19(22-23)21-4-3-13-27-21/h3-13,20H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDWKZHQLDEQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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